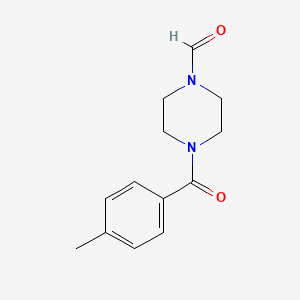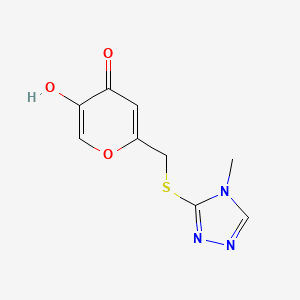
5-hydroxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-hydroxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders. It is a selective antagonist of the GABA(A) α5 receptor subtype, which plays a key role in cognitive function.
Scientific Research Applications
Synthesis and Chemical Characterization
- This compound has been used in the synthesis of various heterocyclic compounds. For instance, Elotmani et al. (2002) described its use in the condensation with 3-amino-1,2,4-triazole to produce triazolopyrimidines, important in medicinal chemistry (Elotmani, El Mahi, & Essassi, 2002).
- Thirupaiah & Vedula (2014) developed a one-pot synthesis method using this compound to create phthalazine derivatives, showcasing its versatility in organic synthesis (Thirupaiah & Vedula, 2014).
Polymerization and Material Science
- Saraei et al. (2016) utilized this compound in the synthesis of novel acrylate monomers, later polymerized for potential application in material science. These polymers were also assessed for their thermal behavior and antimicrobial activities (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).
Biological and Pharmacological Potential
- Karrouchi et al. (2016) synthesized derivatives of this compound with potential analgesic and antioxidant properties, indicating its role in drug development (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, & Ansar, 2016).
- Al‐Azmi & Mahmoud (2020) reported the synthesis of novel derivatives showing promising antimicrobial properties, underlining the compound's utility in creating new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
X-ray Crystallography and Structural Analysis
- Ryzhkova, Ryzhkov, & Elinson (2020) established the structure of a derivative via X-ray analysis, demonstrating the compound's relevance in structural chemistry and the study of molecular interactions (Ryzhkova, Ryzhkov, & Elinson, 2020).
properties
IUPAC Name |
5-hydroxy-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-12-5-10-11-9(12)16-4-6-2-7(13)8(14)3-15-6/h2-3,5,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQKREACLNLFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2713721.png)
![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2713722.png)
![2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2713726.png)
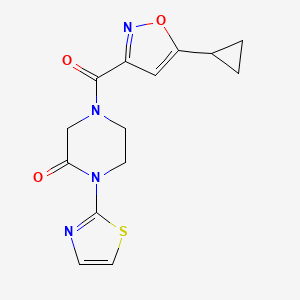
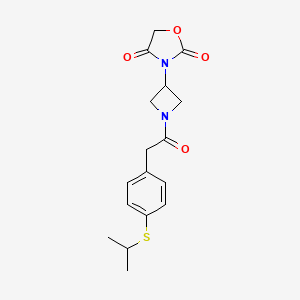


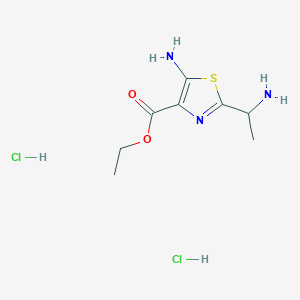
![N-(2-phenoxyethyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2713732.png)

![4-[(2-Methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2713735.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2713737.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide](/img/structure/B2713738.png)
